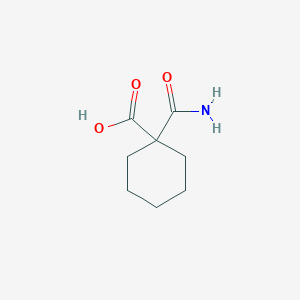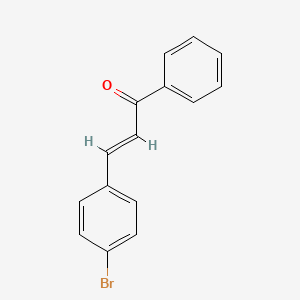
4-Bromochalcone
Overview
Description
4-Bromochalcone is a chemical compound with the molecular formula C15H11BrO . It has an average mass of 287.151 Da and a monoisotopic mass of 285.999329 Da .
Synthesis Analysis
4-Bromochalcone can be synthesized through conventional and microwave-assisted methods . In one method, 4-Bromoacetophenone is treated with benzaldehyde in the presence of a base . The reaction mixture is stirred at room temperature in the conventional method, while in the microwave irradiation method, the reaction mixture is irradiated at a power of 140 watts .
Molecular Structure Analysis
The molecular structure of 4-Bromochalcone consists of a bromine atom attached to a chalcone molecule . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds.
Chemical Reactions Analysis
The synthesis of 4-Bromochalcone involves an aldol condensation, which is a powerful carbon-carbon bond-forming reaction in organic chemistry . This reaction involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative for ten minutes using a mortar and pestle .
Physical And Chemical Properties Analysis
4-Bromochalcone has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.9±3.0 kJ/mol and a flash point of 79.6±13.0 °C . Its index of refraction is 1.646, and it has a molar refractivity of 74.8±0.3 cm3 .
Scientific Research Applications
- Room-temperature Synthesis : Researchers have developed a method to synthesize 4-bromochalcone at room temperature using retro-synthetic analysis and pure organic catalysis. L-proline serves as a catalyst for the aldol condensation of p-bromobenzaldehyde and acetophenone, yielding 4-bromochalcone .
- Microwave-Assisted Synthesis : Another approach involves microwave-assisted synthesis, which can enhance reaction efficiency and reduce reaction times. This method has been explored for 4-bromochalcone production .
- Hydrogenation : Regiospecific hydrogenation of bromochalcone can be achieved using unconventional yeast or other biotransformation methods. These milder conditions offer an alternative to chemical synthesis .
Synthesis and Catalysis
Chemical Reactions and Transformations
Future Directions
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which 4-bromochalcone belongs, are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets of 4-Bromochalcone would likely depend on its specific chemical structure and the biological context in which it is used.
Mode of Action
It is synthesized through the aldol condensation of p-bromobenzaldehyde and acetophenone . The interaction of 4-Bromochalcone with its targets would likely involve the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Chalcones are known to influence various biochemical pathways, including those involved in inflammation and oxidative stress . The bromo derivatives of chalcones, such as 4-Bromochalcone, have been shown to exhibit antioxidant activity .
Pharmacokinetics
The molecular weight of 4-bromochalcone is 287151 Da , which is within the range generally considered favorable for oral bioavailability
Result of Action
Chalcones, including bromo derivatives, are known to exhibit antioxidant activity . Therefore, 4-Bromochalcone might exert its effects by neutralizing reactive oxygen species, thereby reducing oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromochalcone. For instance, reactions starting from 4-bromobenzaldehyde are particularly sensitive to excess temperatures . Therefore, the temperature and other environmental conditions could potentially affect the synthesis and stability of 4-Bromochalcone.
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031041 | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1774-66-9, 22966-09-2 | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of 4-bromochalcone and how is it characterized?
A1: 4-Bromochalcone is an organic compound with the molecular formula C15H11BrO. Its structure consists of two phenyl rings connected by an α,β-unsaturated carbonyl group. The bromine atom is specifically located at the para position (4th carbon) of one of the phenyl rings. [, ] Structurally, 4-bromochalcone crystallizes in the non-centrosymmetric space group Cc. []
- Mass spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound. []
Q2: What are the potential applications of 4-bromochalcone in materials science?
A2: The non-centrosymmetric crystal structure of 4-bromochalcone makes it a potential candidate for nonlinear optical (NLO) applications. [, ] NLO materials are capable of manipulating light in ways that linear materials cannot, leading to applications in areas like optical switching, data storage, and laser technology.
Q3: Has 4-bromochalcone been investigated for any biological activity?
A3: Research indicates that 4-bromochalcone, along with other bromochalcone derivatives, can be regiospecifically hydrogenated by specific yeast strains. [] This biotransformation process yields 2'-hydroxybromodihydrochalcones, compounds considered potential precursors for sweeteners. This finding suggests a possible application of 4-bromochalcone in the food industry.
Q4: How does the position of the bromine atom in bromochalcones affect their biotransformation?
A4: Studies show that the position of the bromine atom significantly influences the ability of yeast strains to biotransform 2'-hydroxybromochalcones. [] This highlights the importance of structural variations in influencing the interaction between these compounds and biological systems.
Q5: Are there any studies on the incorporation of 4-bromochalcone into polymeric materials?
A5: Yes, researchers have incorporated 4-bromochalcone into comb-like copolymers of amyl methacrylate and N-methacryloyl-(4-amino-4′-bromochalcone). [] This study investigated the molecular mobility of these polymers using dielectric spectroscopy and explored their potential for second-order nonlinear optical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






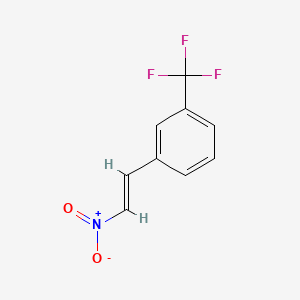
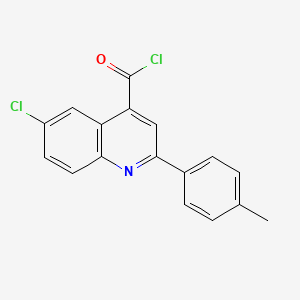
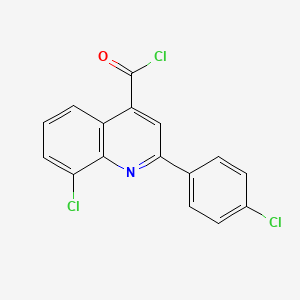

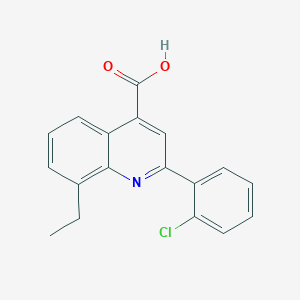
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)
